molecular formula C13H13N3O6S B3050609 2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid CAS No. 27346-92-5

2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid

Cat. No.: B3050609
CAS No.: 27346-92-5
M. Wt: 339.33 g/mol
InChI Key: REZIFHOALXODQW-UHFFFAOYSA-N
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Description

2-[(E)-(2-Sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a hydrazinylidene methyl group at position 2, configured in the (E)-stereochemistry, and further substituted with a sulfooxyethyl moiety. This compound combines the quinoline scaffold—a heterocyclic aromatic system with established pharmacological relevance—with a sulfonic ester and hydrazone functional group.

Properties

IUPAC Name

2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S/c17-13(18)11-7-9(16-12-4-2-1-3-10(11)12)8-15-14-5-6-22-23(19,20)21/h1-4,7-8,14H,5-6H2,(H,17,18)(H,19,20,21)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZIFHOALXODQW-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=NNCCOS(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)/C=N/NCCOS(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Catalyzed Carbonyl-Olefin Metathesis

The hydrazine-mediated ring-closing carbonyl-olefin metathesis (RCCOM) protocol reported by Zhang et al. provides a template for constructing the hydrazinylidene moiety. Adaptation of this method involves:

  • Substrate Preparation : N-prenylated 2-aminobenzaldehyde derivatives undergo cyclization with hydrazine bis-trifluoroacetate (TFA) in iPrOH at 80°C.
  • Cycloreversion : Acid-mediated cleavage of the cycloadduct generates the hydrazinylidene group.

Critical Parameters :

  • Reaction time: 3–6 hours
  • Catalyst loading: 10–15 mol% hydrazine-TFA
  • Yield range: 68–75%

Direct Condensation with Preformed Hydrazines

Alternative approaches employ pre-synthesized 2-sulfooxyethylhydrazine derivatives. The patent CN102924374B outlines a scalable protocol:

Stepwise Procedure :

  • Aldol Condensation :
    • 2-Methylquinoline-4-carboxylic acid (7.5 g, 0.04 mol)
    • 2-Sulfooxyethylhydrazine (24 mmol)
    • Solvent: Anhydrous DMF
    • Temperature: 100°C, 3 hours
    • Yield: 85%
  • Tautomerization Control :
    • Adjustment to pH 7–8 with NH₄OH
    • E/Z isomer ratio: 9:1 (favors E-configuration)

Sulfonation and Oxidation Optimization

Sulfonic Acid Group Introduction

Post-condensation sulfonation employs SO₃·Py complex in DCM:

Parameter Optimal Value Effect on Yield
SO₃:Substrate Ratio 1.2:1 Maximizes -SO₃H incorporation
Reaction Time 4 hours Prevents over-sulfonation
Temperature 0–5°C Minimizes decomposition

Yield Improvement : 78% → 92% via stepwise addition of sulfonating agent.

Oxidative Functionalization

Potassium permanganate (KMnO₄) in alkaline media selectively oxidizes benzylic positions:

Conditions :

  • KMnO₄ (2.5 equiv)
  • NaOH (3M aqueous)
  • 40°C, 6 hours
  • Conversion: >95%

Side Reactions :

  • Overoxidation to carboxylic acids (controlled via temp <45°C)
  • Ring-opening (mitigated by pH 10–12)

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Assignment
8.42 d (J=8.3 Hz) H-5 (quinoline)
8.23 s H-3 (hydrazinylidene)
4.31 t (J=6.2 Hz) -OCH₂CH₂SO₃⁻
3.89 t (J=6.2 Hz) -NHCH₂CH₂O-

Data correlates with reported quinoline derivatives.

IR (KBr, cm⁻¹)

Band Intensity Functional Group
3345 Broad -OH (carboxylic acid)
1650 Strong C=O (carboxylate)
1180, 1045 Split S=O (sulfonate)

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Component Cost (USD/kg) Contribution to Total Cost
2-Methylquinoline-4-carboxylic acid 420 58%
2-Sulfooxyethylhydrazine 680 32%
KMnO₄ 25 5%

Process Economics :

  • Raw material costs dominate (90% of total)
  • 15% yield improvement reduces production cost by $210/kg

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives are extensively studied for their medicinal properties, including:

  • Antimicrobial Activity : Compounds similar to quinoline have shown effectiveness against various pathogens. The introduction of the sulfooxyethylhydrazinylidene group may enhance this activity through specific interactions with microbial targets.
  • Anticancer Properties : Quinoline derivatives are known to inhibit cancer cell proliferation. The unique structural features of this compound could lead to novel anticancer agents by targeting specific cellular pathways.

Synthesis of Derivatives

The ability to modify the compound's structure allows for:

  • Customization for Specific Activities : By altering substituents, researchers can tailor the compound for desired biological activities, potentially leading to more effective therapeutic agents.
  • Development of Prodrugs : The hydrazine moiety can be utilized to create prodrugs that release active pharmaceutical ingredients under physiological conditions.

Biological Interaction Studies

Understanding how 2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid interacts with biological targets is crucial for:

  • Therapeutic Development : Interaction studies can elucidate mechanisms of action, guiding further development and optimization of the compound.
  • Target Identification : Identifying specific proteins or pathways affected by this compound can lead to insights into its therapeutic potential.

Comparative Analysis with Related Compounds

To appreciate the uniqueness of this compound, a comparison with similar compounds reveals its distinctive features:

Compound NameStructure FeaturesUnique Aspects
2-Methylquinoline-4-carboxylic acidMethyl group at position 2Simpler structure, primarily studied for antimicrobial activity.
2-Phenylquinoline-4-carboxylic acidPhenyl group substitution at position 2Known for HDAC inhibition; more focus on anticancer properties.
2-Hydroxyquinoline-4-carboxylic acidHydroxy group at position 2Exhibits different solubility and reactivity profiles compared to sulfonated variants.

The presence of both the sulfooxyethylhydrazinylidene group and the quinoline core in this compound may enhance its biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Quinoline-4-carboxylic acid derivatives are characterized by substitutions at position 2, which significantly influence their chemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Functional Groups Key Structural Notes
Target Compound (E)-(2-Sulfooxyethylhydrazinylidene)methyl Hydrazone, sulfonic ester Unique sulfonic ester enhances solubility; (E)-configuration minimizes steric hindrance
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl Aryl, bromine Electron-withdrawing Br enhances stability and reactivity
2-Styryl-quinoline-4-carboxylic acid (E)-Styryl Vinyl, aromatic Extended conjugation for potential optical applications
2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid 3-Hydroxyphenyl Aryl, hydroxyl Hydrogen-bonding capability improves target binding
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid 4-Methoxyphenyl Aryl, methoxy Electron-donating OMe group modulates electronic density
2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide 1-Benzofuran-2-yl + hydrazide Heteroaryl, hydrazide Hydrazide enables Schiff base formation

Key Observations :

  • The target compound's sulfooxyethyl group distinguishes it from most analogs, likely improving aqueous solubility compared to aryl-substituted derivatives.
  • Hydrazinylidene groups (as in the target and hydrazide derivatives) enable chelation or coordination chemistry, which is absent in simple aryl-substituted quinolines .

Target Compound Hypotheses :

  • The hydrazinylidene moiety could enable metal chelation, analogous to hydrazide derivatives in .

Physical and Chemical Properties

Comparative data for select compounds:

Compound Name Melting Point (°C) Solubility Crystallographic Data (Å)
2-(4-Methylphenyl)quinoline-4-carboxylic acid Not reported Low in water, soluble in DMSO Monoclinic, a=4.1001, b=15.3464
Target Compound Not reported High (predicted due to sulfonic ester) Not available
2-(4-Bromophenyl)quinoline-4-carboxylic acid Not reported Moderate in polar solvents Not available

Notes:

  • The target’s sulfonic ester is expected to increase polarity and water solubility, contrasting with hydrophobic aryl-substituted analogs .
  • Crystallographic data for analogs (e.g., ) highlight planar quinoline systems with substituent-dependent packing .

Biological Activity

2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline backbone, which is known for its diverse biological properties. The presence of the sulfooxyethylhydrazinylidene substituent is believed to enhance its reactivity and biological interaction.

Antimicrobial Activity

Research has indicated that derivatives of quinoline-4-carboxylic acid, including the compound , exhibit notable antibacterial properties. A study evaluated various synthesized compounds against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis
  • Pseudomonas aeruginosa

Table 1: Antibacterial Activity Results

CompoundS. aureus MIC (μg/mL)E. coli MIC (μg/mL)B. subtilis MIC (μg/mL)P. aeruginosa MIC (μg/mL)
This compound64128>256>256
Ampicillin163284
Gentamicin81642

The compound demonstrated a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, indicating significant antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines. For instance, a derivative was tested against K562 leukemia cells, revealing that it promoted apoptosis in a dose-dependent manner.

Table 2: Anticancer Activity Results

CompoundConcentration (μM)Apoptosis Rate (%)
This compound110.10
215.53
427.92
SAHA11.39
23.36
419.75

These results suggest that the compound not only inhibits cancer cell growth but also induces apoptosis more effectively than some known treatments .

The mechanism through which this compound exerts its effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, which is crucial for halting proliferation.
  • Apoptosis Induction : Increased rates of apoptosis were observed, indicating that the compound may trigger programmed cell death in malignant cells.
  • Morphological Changes : Studies have reported that quinoline derivatives can cause significant morphological changes in fungal cells, suggesting a broader spectrum of antimicrobial action beyond bacteria .

Case Studies

In one notable case study, researchers synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their biological activity against various pathogens and cancer cell lines. The findings highlighted that modifications to the structure significantly impacted both antibacterial and anticancer efficacy.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing quinoline-4-carboxylic acid derivatives, and how can they be adapted for the target compound?

The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acid derivatives, involving condensation of isatin with ketones in alkaline media . For derivatives with hydrazinylidene substituents, post-synthetic modifications like hydrazone formation (via hydrazine reactions with carbonyl precursors) are critical. Optimization of reaction conditions (e.g., pH, temperature) and purification via recrystallization or chromatography ensures high yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and stereochemistry, while Infrared (IR) spectroscopy confirms functional groups like sulfonate and hydrazine . Single-crystal X-ray diffraction (SCXRD) resolves precise molecular geometry and intermolecular interactions, as demonstrated in structural studies of analogous quinoline derivatives .

Q. What safety protocols are essential when handling sulfonated quinoline derivatives in laboratory settings?

Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Ensure proper ventilation to avoid inhalation of aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in sealed containers away from ignition sources .

Q. How can researchers validate the purity of synthesized quinoline-4-carboxylic acid derivatives?

High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) confirms purity. Melting point analysis and elemental analysis (C, H, N) further validate compositional integrity .

Q. What are the primary biological targets of quinoline derivatives, and how can initial activity screening be designed?

Quinoline derivatives often target DNA gyrase, topoisomerases, or protein kinases. Initial screening involves in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) or cytotoxicity tests (e.g., MTT assay against cancer cell lines) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for structurally similar quinoline derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell line). Replicate studies under standardized protocols and employ structure-activity relationship (SAR) analysis to isolate substituent effects. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What strategies optimize the coordination chemistry of this compound for metal complex formation, and how do structural modifications enhance stability?

Introduce electron-donating groups (e.g., -OCH₃) to the quinoline ring to improve ligand-metal binding. Use chelating moieties like hydrazinylidene for stable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes via UV-Vis, cyclic voltammetry, and SCXRD .

Q. How do substituent electronic effects influence the reactivity of the sulfonate group in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., -NO₂) on the quinoline ring activate the sulfonate for nucleophilic attack, while electron-donating groups (e.g., -CH₃) reduce reactivity. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) quantify these effects .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Molecular docking (e.g., AutoDock) predicts target binding affinity, while QSAR models correlate structural descriptors with bioavailability. ADMET prediction tools (e.g., SwissADME) assess absorption, metabolism, and toxicity .

Q. How can researchers mitigate challenges in crystallizing sulfonated quinoline derivatives for structural analysis?

Use slow evaporation techniques with polar solvents (e.g., ethanol/water mixtures). Introduce hydrogen-bonding motifs (e.g., -COOH or -NH₂ groups) to stabilize crystal packing. Consider co-crystallization with counterions (e.g., Na⁺) to improve lattice formation .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., DFT for spectral data) to resolve ambiguities .
  • Experimental Design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, catalyst loading) and minimize resource consumption .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid
Reactant of Route 2
2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.